2-Amino-3,3,3-trifluoropropanoic acid hydrochloride
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Overview
Description
2-Amino-3,3,3-trifluoropropanoic acid hydrochloride is a fluorinated amino acid derivative. It is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart significant stability and reactivity. This compound is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,3,3-trifluoropropionic acid.
Amidation: The trifluoropropionic acid is converted to its corresponding amide using ammonia or an amine.
Hydrolysis: The amide is then hydrolyzed to yield the amino acid.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amidation and hydrolysis steps.
Purification: The product is purified using crystallization or other separation techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3,3-trifluoropropanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The amino acid can form peptide bonds through condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the amino acid.
Reduction Products: Reduced forms of the amino acid.
Peptides: When involved in peptide synthesis, it forms part of larger peptide chains.
Scientific Research Applications
2-Amino-3,3,3-trifluoropropanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds.
Biology: Studied for its effects on enzyme activity and protein structure.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Protein Interaction: The compound can interact with proteins, affecting their structure and function.
Pathways: It may influence metabolic pathways by altering the activity of key enzymes.
Comparison with Similar Compounds
2-Amino-3,3,3-trifluoropropanoic acid hydrochloride can be compared with other similar compounds:
3,3,3-Trifluoro-DL-alanine: Another fluorinated amino acid with similar properties.
5,5,5-Trifluoro-DL-leucine: A fluorinated leucine derivative.
β-Fluoropyruvic acid sodium salt monohydrate: A fluorinated pyruvic acid derivative.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique stability and reactivity, making it distinct from other fluorinated amino acids.
Properties
IUPAC Name |
2-amino-3,3,3-trifluoropropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2.ClH/c4-3(5,6)1(7)2(8)9;/h1H,7H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYBJJRPTNOPQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557415 |
Source
|
Record name | 3,3,3-Trifluoroalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96105-72-5 |
Source
|
Record name | 3,3,3-Trifluoroalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3,3,3-trifluoropropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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